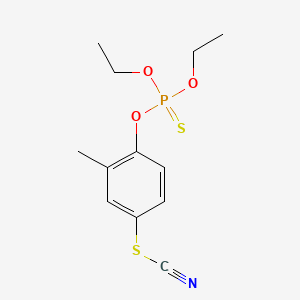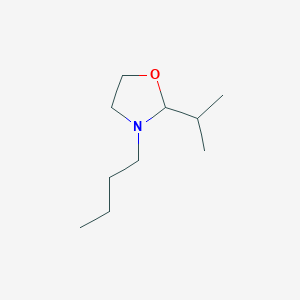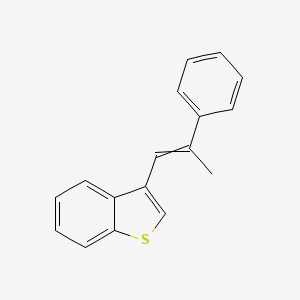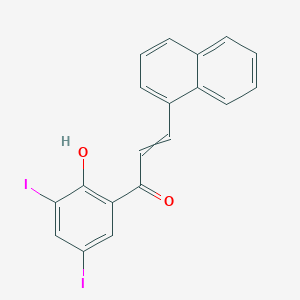
Thiocyanic acid, 4-((diethoxyphosphinothioyl)oxy)-3-methylphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiocyanic acid, 4-((diethoxyphosphinothioyl)oxy)-3-methylphenyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes a thiocyanate group, a phosphinothioyl group, and a methylphenyl ester group. These functional groups contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 4-((diethoxyphosphinothioyl)oxy)-3-methylphenyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-hydroxy-3-methylphenyl thiocyanate with diethoxyphosphinothioyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
Thiocyanic acid, 4-((diethoxyphosphinothioyl)oxy)-3-methylphenyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alcohols, amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Thiocyanic acid, 4-((diethoxyphosphinothioyl)oxy)-3-methylphenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of thiocyanic acid, 4-((diethoxyphosphinothioyl)oxy)-3-methylphenyl ester involves its interaction with molecular targets through its functional groups. The thiocyanate group can form strong interactions with metal ions, while the phosphinothioyl group can participate in coordination chemistry. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The ester group can also undergo hydrolysis, releasing active metabolites that contribute to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiocyanic acid, 2,4-dinitrophenyl ester
- Thiocyanic acid, 4-nitrophenyl ester
- Thiocyanic acid, phenyl ester
Uniqueness
Thiocyanic acid, 4-((diethoxyphosphinothioyl)oxy)-3-methylphenyl ester is unique due to the presence of the diethoxyphosphinothioyl group, which imparts distinct chemical properties and reactivity compared to other thiocyanic acid esters. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
84197-37-5 |
|---|---|
Formule moléculaire |
C12H16NO3PS2 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
(4-diethoxyphosphinothioyloxy-3-methylphenyl) thiocyanate |
InChI |
InChI=1S/C12H16NO3PS2/c1-4-14-17(18,15-5-2)16-12-7-6-11(19-9-13)8-10(12)3/h6-8H,4-5H2,1-3H3 |
Clé InChI |
CVKQLYZGJYXHAO-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(OCC)OC1=C(C=C(C=C1)SC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14427217.png)



![3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one](/img/structure/B14427237.png)
![Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14427245.png)




![3-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427283.png)
![3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol](/img/structure/B14427292.png)
![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)

